molecular formula C7H10N2O B6206212 (1-cyclopropyl-1H-imidazol-4-yl)methanol CAS No. 1690732-42-3

(1-cyclopropyl-1H-imidazol-4-yl)methanol

Cat. No. B6206212
CAS RN: 1690732-42-3
M. Wt: 138.2
InChI Key:
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Description

(1-cyclopropyl-1H-imidazol-4-yl)methanol, commonly referred to as CIM, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research and in industrial processes. CIM has been found to exhibit a range of unique properties, including its ability to act as a catalyst in chemical reactions, its high solubility in organic solvents, and its ability to form a variety of derivatives.

Scientific Research Applications

CIM has been found to have a wide range of applications in scientific research. One of the most common applications is as a catalyst in organic reactions, such as the Diels-Alder reaction and the Wittig reaction. CIM has also been found to be useful in the synthesis of complex organic molecules, such as peptides and proteins. Additionally, CIM has been used as a reactant in the synthesis of heterocyclic compounds, such as imidazoles and pyrazoles.

Mechanism of Action

The mechanism of action of CIM is not yet fully understood. However, it is believed that CIM acts as a Lewis acid, which means that it can accept electron pairs from other molecules. This allows CIM to act as a catalyst in a variety of chemical reactions, as it can facilitate the transfer of electrons between molecules. Additionally, CIM has been found to be able to form a variety of derivatives, which allows it to be used in the synthesis of complex organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of CIM are not yet fully understood. However, it has been found to be non-toxic and non-irritating when used in laboratory experiments. Additionally, CIM has been found to have no effect on the growth of bacteria or fungi.

Advantages and Limitations for Lab Experiments

There are several advantages to using CIM in laboratory experiments. First, CIM is highly soluble in organic solvents, which makes it easy to work with. Additionally, CIM can act as a catalyst in a variety of chemical reactions, which makes it useful for synthesizing complex organic molecules. Finally, CIM is non-toxic and non-irritating, which makes it safe to use in laboratory experiments.
However, there are also some limitations to using CIM in laboratory experiments. First, CIM can be difficult to synthesize, as it requires the use of highly reactive chemicals. Additionally, CIM can be expensive to purchase, as it is not widely available. Finally, CIM is not very stable, which means that it can easily degrade over time.

Future Directions

The potential future directions of CIM research are numerous. First, further research is needed to better understand the biochemical and physiological effects of CIM. Additionally, further research is needed to develop more efficient methods of synthesizing CIM. Finally, further research is needed to explore the potential applications of CIM in industrial processes, such as drug synthesis and catalysis.

Synthesis Methods

CIM can be synthesized in a variety of ways, depending on the desired properties of the compound. The most common method of synthesis is by reacting an imidazole derivative with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide. This reaction produces CIM in a yield of approximately 90%. Other methods of synthesis include the reaction of an imidazole derivative with cyclopropyl bromide, the reaction of an imidazole derivative with cyclopropylmagnesium bromide, and the reaction of an imidazole derivative with cyclopropylmagnesium chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-cyclopropyl-1H-imidazol-4-yl)methanol involves the reaction of cyclopropylamine with formaldehyde followed by reduction of the resulting imine.", "Starting Materials": [ "Cyclopropylamine", "Formaldehyde", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with formaldehyde in the presence of an acid catalyst to form the imine intermediate.", "Step 2: The imine intermediate is reduced using hydrogen gas and a palladium on carbon catalyst to form (1-cyclopropyl-1H-imidazol-4-yl)methanol." ] }

CAS RN

1690732-42-3

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

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